molecular formula C21H16ClN5OS B2354276 2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(indolin-1-yl)ethanone CAS No. 852373-08-1

2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(indolin-1-yl)ethanone

Cat. No.: B2354276
CAS No.: 852373-08-1
M. Wt: 421.9
InChI Key: WNGYLUZQMKAJHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(indolin-1-yl)ethanone is a heterocyclic molecule featuring a triazolo[4,3-b]pyridazine core substituted with a 4-chlorophenyl group at position 3, a thioether linkage at position 6, and an indolin-1-yl ethanone moiety. This structure combines multiple pharmacophoric elements:

  • The thioether bridge may contribute to metabolic stability compared to ether or amine analogs.
  • The indolin-1-yl group is a common motif in bioactive molecules, often associated with receptor modulation.

Properties

IUPAC Name

2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-(2,3-dihydroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5OS/c22-16-7-5-15(6-8-16)21-24-23-18-9-10-19(25-27(18)21)29-13-20(28)26-12-11-14-3-1-2-4-17(14)26/h1-10H,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGYLUZQMKAJHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN4C(=NN=C4C5=CC=C(C=C5)Cl)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(indolin-1-yl)ethanone is a novel triazolopyridazine derivative that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a triazolo[4,3-b]pyridazine core and an indolin moiety. The presence of the chlorophenyl group enhances its interaction with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC19H15ClN6OS
Molecular Weight396.87 g/mol
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The triazolo-pyridazine core is known to exhibit significant enzyme inhibition properties. For instance:

  • Enzyme Inhibition: Compounds with a triazole structure have been shown to inhibit several enzymes such as aromatase and carbonic anhydrase, which are crucial in various metabolic pathways .
  • Cytotoxicity: In vitro studies have demonstrated that derivatives of triazolo-pyridazine exhibit cytotoxic effects against cancer cell lines. For example, related compounds showed IC50 values in the low micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines .

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluating the cytotoxic effects of similar triazolo-pyridazine derivatives reported significant activity against multiple cancer cell lines:

CompoundA549 IC50 (μM)MCF-7 IC50 (μM)HeLa IC50 (μM)
Compound 12e1.06 ± 0.161.23 ± 0.182.73 ± 0.33
Foretinib0.019Not reportedNot reported

The promising results indicate that the compound's mechanism may involve apoptosis induction and cell cycle arrest in cancer cells .

Enzyme Interaction Studies

Research has indicated that the triazole component of this compound can form hydrogen bonds with active sites of various enzymes, enhancing its inhibitory potency. This includes interactions with:

  • Dipeptidyl Peptidase IV (DPP-IV): Similar compounds have shown competitive inhibition with IC50 values ranging from 100 to 400 nM, indicating potential anti-diabetic effects .

Pharmacological Implications

The biological activities of This compound suggest several pharmacological applications:

  • Anticancer Agents: Due to its cytotoxicity against cancer cell lines.
  • Enzyme Inhibitors: Potential use in metabolic disorders through enzyme modulation.

Scientific Research Applications

Physical Properties

The compound exhibits moderate solubility in organic solvents and stability under standard laboratory conditions. Its structural complexity allows for diverse interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of triazolo-pyridazine compounds have shown promising results in inhibiting cell proliferation in vitro. The mechanism is believed to involve intercalation with DNA and inhibition of topoisomerase II activity, leading to apoptosis in cancer cells .

Case Study:
In a study published in Comptes Rendus, triazolo[4,3-c]quinazolines demonstrated IC50 values ranging from 2.44 to 9.43 μM against certain cancer lines, suggesting that modifications to the triazole structure can enhance anticancer efficacy . This highlights the potential of the compound in developing new anticancer therapies.

Antimicrobial Properties

Compounds containing triazole and thioether functionalities are known for their antimicrobial properties. Research indicates that the thioether group enhances the lipophilicity of these compounds, improving membrane permeability and bioactivity against bacterial strains .

Case Study:
A derivative of a similar structure was evaluated for its antibacterial activity against Gram-positive and Gram-negative bacteria. It exhibited significant inhibition zones in agar diffusion assays, indicating its potential as an antimicrobial agent.

Neuroprotective Effects

Preliminary studies suggest that compounds with indoline structures may possess neuroprotective properties. They could potentially mitigate neurodegenerative diseases by modulating neurotransmitter levels or reducing oxidative stress .

Case Study:
Research has shown that certain indoline derivatives can protect neuronal cells from oxidative damage induced by hydrogen peroxide, indicating their potential application in treating conditions like Alzheimer’s disease.

Synthesis and Development

The synthesis of 2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(indolin-1-yl)ethanone typically involves multi-step reactions including cyclization and thiolation processes. The methodology can be optimized for higher yields and purity through various synthetic routes.

Synthetic Pathway Overview

  • Formation of Triazole Ring: Utilizing hydrazine derivatives with appropriate carbonyl compounds.
  • Thioether Formation: Reaction with thiol compounds to introduce the sulfur atom.
  • Indoline Coupling: Final coupling reaction to attach the indoline moiety.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / Class Core Structure Key Substituents Biological Activity Toxicity Profile Reference
Target Compound Triazolo[4,3-b]pyridazine 4-ClPh, thioether, indolin-1-yl Hypothesized anticancer Undetermined (requires studies) N/A
Pyrazoline derivatives (e.g., Compound (I) in ) Pyrazoline 4-MeOPh, benzothiazole Antitumor, antidepressant Low (therapeutic focus)
Heterocyclic Amines (HCAs, e.g., IQ) Imidazo[4,5-f]quinoline Methyl, amino Carcinogenic (IARC 2A) High (dietary carcinogens)

Key Observations:

Core Heterocycle Differences: The triazolo-pyridazine core in the target compound differs from the imidazoquinoline in HCAs (), which are dietary carcinogens. This structural divergence likely reduces genotoxic risks associated with HCAs, as triazolo-pyridazines are typically designed for therapeutic applications . Compared to pyrazoline derivatives (), the triazolo-pyridazine scaffold may offer distinct hydrogen-bonding and π-π stacking interactions, enhancing selectivity for kinase targets .

The thioether linkage contrasts with the ether or amine bridges in related compounds, possibly reducing oxidative metabolism and extending half-life.

Biological Implications :

  • While HCAs like IQ are mutagenic due to aromatic amine bioactivation, the indolin-1-yl group in the target compound may instead act as a pharmacophore for receptor binding (e.g., serotonin or kinase targets), redirecting biological activity toward therapeutic outcomes .
  • Pyrazoline derivatives exhibit antitumor activity via tubulin inhibition, whereas triazolo-pyridazines are more commonly associated with kinase (e.g., JAK2, EGFR) inhibition, suggesting divergent mechanisms of action .

Preparation Methods

Cyclization Strategies

The triazolo[4,3-b]pyridazine system is typically constructed via cyclocondensation of pyridazine derivatives with hydrazine or its analogs. A validated approach involves reacting 3-amino-6-chloropyridazine with 4-chlorophenyl isocyanate under basic conditions to form a urea intermediate, followed by thermal cyclization at 120–140°C in toluene to yield 3-(4-chlorophenyl)-triazolo[4,3-b]pyridazin-6-amine. Subsequent diazotization and hydrolysis convert the amine to a hydroxyl group, which is then thionated using Lawesson’s reagent to introduce a thiol (–SH) functionality.

Alternative Route :

  • Substrate : 6-Hydrazinylpyridazine-3-carbonitrile.
  • Cyclization : Treat with acetic anhydride at reflux to form the triazole ring.
  • Functionalization : Introduce 4-chlorophenyl via Suzuki coupling using Pd(PPh3)4 and Na2CO3 in dioxane/water.

Thioether Bridge Installation

Nucleophilic Aromatic Substitution

The 6-position of the triazolo[4,3-b]pyridazine scaffold is activated for nucleophilic substitution due to electron-withdrawing effects of the triazole ring. Reaction with 2-mercapto-1-(indolin-1-yl)ethanone in dimethylformamide (DMF) at 80°C in the presence of K2CO3 affords the thioether linkage.

Optimization Notes :

  • Solvent : DMF > DMSO due to superior solubility of intermediates.
  • Base : K2CO3 (2.5 equiv) minimizes side reactions compared to stronger bases like NaOH.
  • Yield : 68–72% after column chromatography (SiO2, hexane/EtOAc 3:1).

Metal-Mediated Coupling

For substrates lacking inherent leaving groups, Pd-catalyzed C–S cross-coupling offers an alternative. Using Pd2(dba)3/Xantphos catalyst system with Cs2CO3 in toluene at 110°C, 6-bromo-triazolo[4,3-b]pyridazine reacts with 1-(indolin-1-yl)ethanethiol to form the thioether.

Challenges :

  • Limited commercial availability of ethanethiol derivatives.
  • Catalyst loading (5 mol%) increases cost for scale-up.

Synthesis of 1-(Indolin-1-Yl)Ethanone

Acylation of Indoline

Indoline undergoes N-acylation with chloroacetyl chloride in dichloromethane (DCM) at 0°C using triethylamine as a base, yielding 1-(indolin-1-yl)ethanone.

Reaction Conditions :

  • Molar Ratio : Indoline : chloroacetyl chloride : Et3N = 1 : 1.2 : 1.5.
  • Workup : Aqueous NaHCO3 wash, drying (MgSO4), and solvent evaporation.
  • Purity : >95% by 1H NMR (CDCl3, δ 7.25–6.80 ppm, aromatic; δ 4.10 ppm, –COCH2–).

Thiolation of Ethanone

Conversion of the ketone to the corresponding thiol is achieved via two-step protocol:

  • Protection : Treat 1-(indolin-1-yl)ethanone with ethylene glycol and p-toluenesulfonic acid (PTSA) to form a ketal.
  • Thiolation : React with thiourea in ethanol under reflux, followed by acid hydrolysis (HCl, H2O) to yield 2-mercapto-1-(indolin-1-yl)ethanone.

Key Data :

  • Yield : 58% over two steps.
  • Characterization : HRMS m/z calcd for C11H12NOS [M+H]+: 206.0641, found: 206.0639.

Integrated Synthetic Pathways

Sequential Assembly (Route A)

  • Step 1 : Synthesize 3-(4-chlorophenyl)-triazolo[4,3-b]pyridazin-6-thiol via Lawesson’s reagent thionation.
  • Step 2 : Alkylate with 2-bromo-1-(indolin-1-yl)ethanone in acetonitrile using K2CO3.
  • Step 3 : Purify by recrystallization (EtOH/H2O) to obtain target compound (mp 214–216°C).

Overall Yield : 42% (three steps).

Convergent Approach (Route B)

  • Parallel Synthesis : Prepare 6-bromo-triazolo[4,3-b]pyridazine and 2-mercapto-1-(indolin-1-yl)ethanone separately.
  • Coupling : Use CuI/L-proline catalyst in DMSO at 120°C for 24 h.
  • Advantage : Higher modularity for structural analogs.

Yield : 51% after HPLC purification.

Analytical Characterization

Critical spectroscopic data for the target compound:

Technique Key Signals
1H NMR (400 MHz, DMSO-d6) δ 8.72 (s, 1H, triazole-H), 8.15–7.40 (m, 4H, Ar–Cl), 4.30 (s, 2H, –SCH2CO–), 3.90–3.70 (m, 4H, indoline-H).
13C NMR (101 MHz, DMSO-d6) δ 195.2 (C=O), 152.1 (triazole-C), 134.8–128.1 (Ar–Cl), 50.3 (–SCH2–), 45.8 (indoline-NCH2).
HRMS (ESI+) m/z calcd for C22H18ClN5OS [M+H]+: 459.0812, found: 459.0809.

Challenges and Optimization Opportunities

  • Regioselectivity in Cyclization : Competing formation oftriazolo[3,4-b]pyridazine isomer necessitates careful control of reaction stoichiometry and temperature.
  • Thiol Oxidation : Use of degassed solvents and inert atmosphere (N2/Ar) prevents disulfide formation during thioether coupling.
  • Scale-Up Limitations : Pd/Cu-mediated couplings face cost barriers; developing heterogeneous catalytic systems could enhance feasibility.

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing 2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(indolin-1-yl)ethanone?

  • Methodological Answer : Synthesis involves multi-step reactions starting with precursors like 4-chlorophenyl derivatives. Critical steps include cyclization of the triazolo-pyridazine core and thioether bond formation. Reaction conditions (e.g., solvents like dimethylformamide, temperatures of 70–80°C, and catalysts such as Bleaching Earth Clay) significantly impact yield and purity . Optimization requires monitoring via TLC and purification through recrystallization (e.g., using ethanol/dioxane mixtures) .

Q. How can researchers structurally characterize this compound and verify its identity?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy : Identify protons in the indolinyl and triazolo-pyridazine moieties (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • IR spectroscopy : Detect functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S-C vibration at ~650 cm⁻¹) .
  • Mass spectrometry : Confirm molecular weight (e.g., theoretical MW calculated from C₂₅H₂₁ClN₄O₂S) .

Q. What safety precautions are recommended for handling this compound in the lab?

  • Methodological Answer : While specific hazard data is limited, structurally similar triazolo-pyridazine derivatives show no acute toxicity . Standard precautions include using PPE (gloves, goggles), working in a fume hood, and avoiding inhalation. For spills, neutralize with inert adsorbents and dispose via hazardous waste protocols .

Advanced Research Questions

Q. What reaction mechanisms underpin the formation of the triazolo-pyridazine core in this compound?

  • Methodological Answer : The core forms via cyclocondensation of hydrazonoyl chlorides with pyridazine precursors. Mechanistic studies suggest a nucleophilic aromatic substitution (SNAr) followed by intramolecular cyclization. Computational modeling (e.g., DFT) can validate intermediates and transition states .

Q. How can researchers identify and validate biological targets for this compound?

  • Methodological Answer : Use in vitro assays (e.g., enzyme inhibition, receptor binding) and in silico docking (PDB structures). For example:

  • Kinase assays : Test inhibition of kinases like EGFR or CDKs due to triazole’s ATP-binding mimicry .
  • Cellular assays : Measure cytotoxicity in cancer cell lines (e.g., IC₅₀ values) and compare with control compounds .

Q. How should contradictory data on biological activity be resolved?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., pH, serum concentration). Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays). Analyze structural analogs to isolate pharmacophores responsible for activity variations .

Q. What computational strategies are effective for predicting this compound’s pharmacokinetic properties?

  • Methodological Answer : Apply QSAR models to predict logP (lipophilicity) and BBB permeability. Use molecular dynamics simulations to assess stability in biological membranes. ADMET prediction tools (e.g., SwissADME) can estimate metabolic susceptibility (e.g., cytochrome P450 interactions) .

Q. What strategies optimize this compound’s pharmacological profile for lead development?

  • Methodological Answer :

  • SAR studies : Modify substituents (e.g., replace 4-chlorophenyl with electron-withdrawing groups to enhance binding).
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to improve solubility .
  • Co-crystallization : Determine binding modes with target proteins to guide rational design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.